![molecular formula C13H18ClNO3 B009614 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide CAS No. 100346-59-6](/img/structure/B9614.png)
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide, also known as EMA-401, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide selectively inhibits the ATP-sensitive P2X3 receptor, which is involved in pain signaling. This inhibition leads to a reduction in pain sensation.
Biochemical and Physiological Effects:
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has been shown to reduce pain sensation in preclinical studies. It has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide is a selective inhibitor of the P2X3 receptor, which makes it a useful tool for studying the role of this receptor in pain signaling. However, 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide. One area of interest is the potential use of 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide in combination with other pain medications to enhance their effectiveness. Another area of interest is the development of more soluble analogs of 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide that can be used in a wider range of experiments. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide and its potential therapeutic applications in various conditions.
Synthesis Methods
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethoxyethylamine and chloroacetyl chloride to yield 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide.
Scientific Research Applications
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has been studied for its potential use in the treatment of chronic pain. It has been shown to selectively inhibit the ATP-sensitive P2X3 receptor, which is involved in pain signaling. 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of various other conditions, including neuropathic pain, osteoarthritis, and cough.
properties
CAS RN |
100346-59-6 |
---|---|
Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-3-18-9-8-15(13(16)10-14)11-6-4-5-7-12(11)17-2/h4-7H,3,8-10H2,1-2H3 |
InChI Key |
XFOYCNISTSELBB-UHFFFAOYSA-N |
SMILES |
CCOCCN(C1=CC=CC=C1OC)C(=O)CCl |
Canonical SMILES |
CCOCCN(C1=CC=CC=C1OC)C(=O)CCl |
Other CAS RN |
100346-59-6 |
synonyms |
2-chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide |
Origin of Product |
United States |
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